molecular formula C11H7BrN4 B2458879 3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine CAS No. 943613-36-3

3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine

Cat. No.: B2458879
CAS No.: 943613-36-3
M. Wt: 275.109
InChI Key: UQMSVASTWWYZJY-UHFFFAOYSA-N
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Description

3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine is a heterocyclic compound that features a triazolopyridine core with a bromine atom at the 6-position and a pyridine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine typically involves the formation of the triazolopyridine core followed by bromination and subsequent coupling with pyridine. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free synthesis . The reaction conditions include the use of dry toluene as a solvent and heating at 140°C under microwave conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The triazolopyridine core can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazolopyridine core.

Scientific Research Applications

3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
  • 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities and material properties .

Properties

IUPAC Name

6-bromo-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4/c12-9-3-4-10-14-15-11(16(10)7-9)8-2-1-5-13-6-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMSVASTWWYZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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